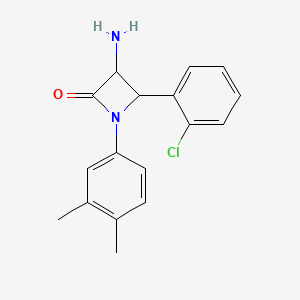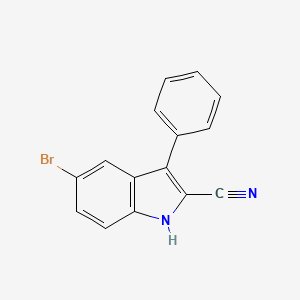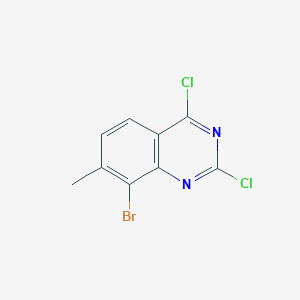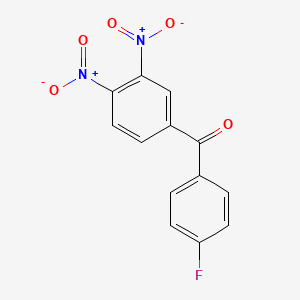
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(6,7-dichloro-3-méthylquinoxalin-2-yl)acétate d'éthyle est un composé chimique de formule moléculaire C13H12Cl2N2O2. Il est un dérivé de la quinoxaline, un composé hétérocyclique contenant de l'azote connu pour ses diverses propriétés pharmacologiques
Méthodes De Préparation
La synthèse du 2-(6,7-dichloro-3-méthylquinoxalin-2-yl)acétate d'éthyle implique généralement la réaction de la 6,7-dichloro-3-méthylquinoxaline avec le bromoacétate d'éthyle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique tel que le diméthylformamide (DMF) sous reflux . Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 2-(6,7-dichloro-3-méthylquinoxalin-2-yl)acétate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés de la quinoxaline avec des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits de la quinoxaline.
Applications de la recherche scientifique
Le 2-(6,7-dichloro-3-méthylquinoxalin-2-yl)acétate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers dérivés de la quinoxaline, qui sont importants dans le développement de nouveaux matériaux et catalyseurs.
Biologie : Ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Les dérivés de la quinoxaline, notamment le 2-(6,7-dichloro-3-méthylquinoxalin-2-yl)acétate d'éthyle, sont étudiés pour leur potentiel en tant qu'agents thérapeutiques dans le traitement de diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques et pharmaceutiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-(6,7-dichloro-3-méthylquinoxalin-2-yl)acétate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les dérivés de la quinoxaline sont connus pour inhiber les enzymes et les récepteurs impliqués dans divers processus biologiques. Par exemple, ils peuvent inhiber la gyrase de l'ADN et la topoisomérase, des enzymes cruciales pour la réplication et la transcription de l'ADN, entraînant des effets antimicrobiens et anticancéreux . Les cibles et les voies moléculaires exactes peuvent varier en fonction du dérivé spécifique et de son application.
Applications De Recherche Scientifique
Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Le 2-(6,7-dichloro-3-méthylquinoxalin-2-yl)acétate d'éthyle peut être comparé à d'autres dérivés de la quinoxaline, tels que :
Olaquindox : Un agent antimicrobien utilisé en médecine vétérinaire.
Échinomycine : Un antibiotique aux propriétés anticancéreuses.
Atinoléutine : Un composé à activité anticancéreuse potentielle.
Lévomycine : Un antibiotique utilisé dans le traitement des infections bactériennes.
Carbadox : Un agent antimicrobien utilisé dans l'alimentation animale.
Le 2-(6,7-dichloro-3-méthylquinoxalin-2-yl)acétate d'éthyle est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C13H12Cl2N2O2 |
|---|---|
Poids moléculaire |
299.15 g/mol |
Nom IUPAC |
ethyl 2-(6,7-dichloro-3-methylquinoxalin-2-yl)acetate |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)6-10-7(2)16-11-4-8(14)9(15)5-12(11)17-10/h4-5H,3,6H2,1-2H3 |
Clé InChI |
BUXRLMIXPUREND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)

![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)


![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)


![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)



![Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester](/img/structure/B11835644.png)
